Cas no 2171317-94-3 (1H-Pyrazole-4-carboxamide, 3-amino-N-(1-methylethyl)-1-(2,2,2-trifluoroethyl)-)

1H-Pyrazole-4-carboxamide, 3-amino-N-(1-methylethyl)-1-(2,2,2-trifluoroethyl)- 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazole-4-carboxamide, 3-amino-N-(1-methylethyl)-1-(2,2,2-trifluoroethyl)-
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- インチ: 1S/C9H13F3N4O/c1-5(2)14-8(17)6-3-16(15-7(6)13)4-9(10,11)12/h3,5H,4H2,1-2H3,(H2,13,15)(H,14,17)
- InChIKey: METKDXKZRNBFCI-UHFFFAOYSA-N
- ほほえんだ: N1(CC(F)(F)F)C=C(C(NC(C)C)=O)C(N)=N1
1H-Pyrazole-4-carboxamide, 3-amino-N-(1-methylethyl)-1-(2,2,2-trifluoroethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB555347-100 mg |
3-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide; . |
2171317-94-3 | 100MG |
€393.30 | 2022-03-01 | ||
abcr | AB555347-250 mg |
3-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide; . |
2171317-94-3 | 250MG |
€528.40 | 2022-03-01 | ||
abcr | AB555347-1 g |
3-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide; . |
2171317-94-3 | 1g |
€935.40 | 2022-03-01 | ||
abcr | AB555347-500 mg |
3-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide; . |
2171317-94-3 | 500MG |
€688.90 | 2022-03-01 |
1H-Pyrazole-4-carboxamide, 3-amino-N-(1-methylethyl)-1-(2,2,2-trifluoroethyl)- 関連文献
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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1H-Pyrazole-4-carboxamide, 3-amino-N-(1-methylethyl)-1-(2,2,2-trifluoroethyl)-に関する追加情報
Comprehensive Overview of 1H-Pyrazole-4-carboxamide, 3-amino-N-(1-methylethyl)-1-(2,2,2-trifluoroethyl)- (CAS No. 2171317-94-3)
The compound 1H-Pyrazole-4-carboxamide, 3-amino-N-(1-methylethyl)-1-(2,2,2-trifluoroethyl)- (CAS No. 2171317-94-3) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a pyrazole core with trifluoroethyl and isopropyl substituents, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a building block for drug discovery, given its bioactive properties and structural versatility.
In recent years, the demand for heterocyclic compounds like 1H-Pyrazole-4-carboxamide derivatives has surged due to their role in developing targeted therapies. The presence of the 3-amino and carboxamide functional groups enhances its ability to interact with biological targets, making it a valuable scaffold for kinase inhibitors and enzyme modulators. This aligns with the growing trend in precision medicine, where small molecule drugs are designed to address specific pathways.
The trifluoroethyl moiety in this compound is particularly noteworthy, as fluorine-containing groups are known to improve metabolic stability and binding affinity in drug molecules. This has led to increased searches for fluorinated pyrazole derivatives in academic and industrial databases. Additionally, the isopropyl group contributes to the compound's lipophilicity, which is critical for optimizing drug delivery systems.
From a synthetic chemistry perspective, CAS No. 2171317-94-3 represents a challenge and opportunity for green chemistry initiatives. Researchers are exploring catalytic methods and solvent-free reactions to produce such compounds sustainably. This resonates with the broader push for environmentally friendly synthesis, a topic frequently searched in conjunction with pharmaceutical intermediates.
The compound's potential extends beyond pharmaceuticals. In agrochemicals, pyrazole-based structures are investigated for their pesticidal activity and herbicidal effects. The 3-amino-N-(1-methylethyl) substitution pattern could offer novel modes of action against resistant pests, addressing the global need for sustainable crop protection solutions.
Analytical characterization of 1H-Pyrazole-4-carboxamide, 3-amino-N-(1-methylethyl)-1-(2,2,2-trifluoroethyl)- typically involves advanced techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are essential for confirming its purity and structure, which are critical for regulatory compliance in preclinical studies.
As the scientific community continues to explore structure-activity relationships (SAR) for this class of compounds, computational tools like molecular docking and QSAR modeling are increasingly employed. These approaches help predict the compound's behavior in biological systems, reducing the need for extensive in vitro testing—a topic of high interest in drug discovery optimization circles.
In conclusion, CAS No. 2171317-94-3 represents a fascinating intersection of medicinal chemistry, materials science, and sustainable synthesis. Its multifaceted applications and relevance to current research trends ensure it remains a compound of significant scientific and commercial interest.
2171317-94-3 (1H-Pyrazole-4-carboxamide, 3-amino-N-(1-methylethyl)-1-(2,2,2-trifluoroethyl)-) 関連製品
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